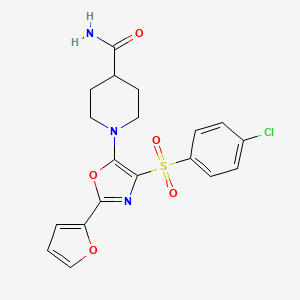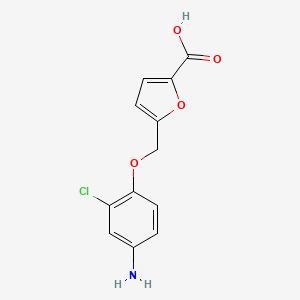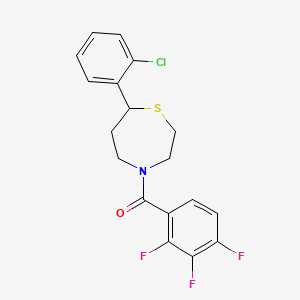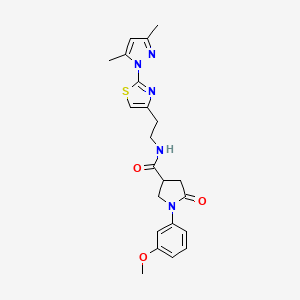
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MPA-NQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinazolinone and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, this compound can induce DNA damage and ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in lab experiments is its specificity for inhibiting DNA topoisomerase II, making it a useful tool for studying the role of this enzyme in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its eventual use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it has been shown to have potential anti-cancer, anti-inflammatory, and antioxidant properties. While it has advantages for lab experiments, such as its specificity for inhibiting DNA topoisomerase II, it also has limitations, such as its low solubility. Future research is needed to fully understand the potential of this compound and its derivatives in the treatment of various diseases.
Synthesemethoden
The synthesis of N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the reaction of 2-aminobenzophenone with mesityl oxide to form 2-(2-mesityloxyphenyl)benzophenone. This intermediate compound is then reacted with anthranilic acid to produce this compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-mesityl-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
2-(2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-13-17(2)23(18(3)14-16)26-22(29)15-28-21-12-8-7-11-20(21)24(27-25(28)30)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUKDDJWDMSTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(azepan-1-ylsulfonyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2911908.png)

![N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2911910.png)
![tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B2911911.png)


![2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2911916.png)

![4-{4-cyano-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2911918.png)
![2-phenoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2911919.png)


![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2911927.png)
